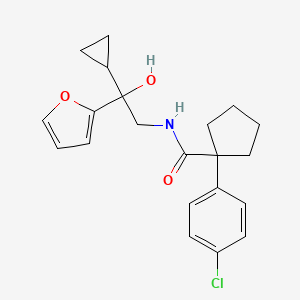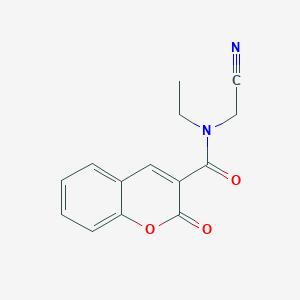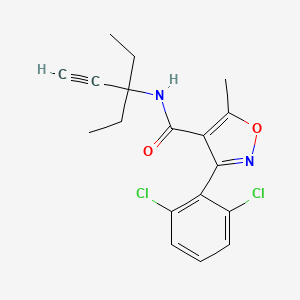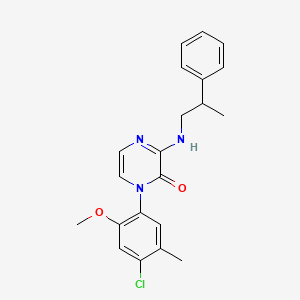
N-(cyanomethyl)-3-(methoxymethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(methoxymethyl)benzamide, also known as CB-13, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in 2002 by a team of researchers at the University of California, Irvine. CB-13 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Mécanisme D'action
N-(cyanomethyl)-3-(methoxymethyl)benzamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by N-(cyanomethyl)-3-(methoxymethyl)benzamide leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(methoxymethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. N-(cyanomethyl)-3-(methoxymethyl)benzamide has also been shown to modulate appetite and food intake.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(cyanomethyl)-3-(methoxymethyl)benzamide is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the pharmacology of this receptor. However, N-(cyanomethyl)-3-(methoxymethyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(cyanomethyl)-3-(methoxymethyl)benzamide. One area of interest is the development of N-(cyanomethyl)-3-(methoxymethyl)benzamide analogs with improved pharmacological properties, such as increased solubility and selectivity for the CB1 receptor. Another area of research is the investigation of the therapeutic potential of N-(cyanomethyl)-3-(methoxymethyl)benzamide in the treatment of various diseases, including pain, inflammation, and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(cyanomethyl)-3-(methoxymethyl)benzamide and its effects on various physiological processes.
Méthodes De Synthèse
N-(cyanomethyl)-3-(methoxymethyl)benzamide can be synthesized by a multi-step process starting from 3-bromoanisole. The first step involves the reaction of 3-bromoanisole with sodium hydride in dimethylformamide (DMF) to form the corresponding phenoxide. The phenoxide is then reacted with cyanomethyl bromide in the presence of potassium carbonate to form N-(cyanomethyl)-3-methoxyanisole. Finally, the methoxy group is hydrolyzed using hydrochloric acid to yield N-(cyanomethyl)-3-(methoxymethyl)benzamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(methoxymethyl)benzamide has been used in various scientific studies to investigate the role of the endocannabinoid system in different physiological processes. It has been shown to have potential therapeutic effects in the treatment of various diseases, including pain, inflammation, anxiety, and depression. N-(cyanomethyl)-3-(methoxymethyl)benzamide has also been used as a tool to study the pharmacology of the CB1 receptor and its signaling pathways.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(methoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-9-3-2-4-10(7-9)11(14)13-6-5-12/h2-4,7H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNUCWCMNDQQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(methoxymethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2989685.png)


![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)
![2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide](/img/structure/B2989693.png)


![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)
![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)

![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)
![4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989704.png)
